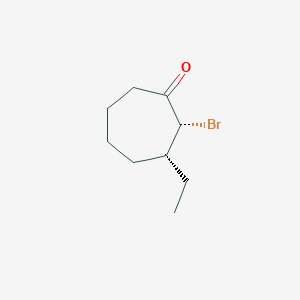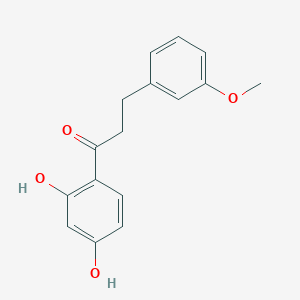
1-(2,4-Dihydroxyphenyl)-3-(3-methoxyphenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dihydroxyphenyl)-3-(3-methoxyphenyl)propan-1-one is an organic compound characterized by the presence of two phenyl rings, each substituted with hydroxyl and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dihydroxyphenyl)-3-(3-methoxyphenyl)propan-1-one typically involves the condensation of 2,4-dihydroxybenzaldehyde with 3-methoxyacetophenone in the presence of a base such as sodium hydroxide. The reaction is carried out in an ethanol-water mixture under reflux conditions for several hours. The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dihydroxyphenyl)-3-(3-methoxyphenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as sodium methoxide or other nucleophiles in the presence of a suitable solvent.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related compounds.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
1-(2,4-Dihydroxyphenyl)-3-(3-methoxyphenyl)propan-1-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-Dihydroxyphenyl)-3-(3-methoxyphenyl)propan-1-one involves its interaction with various molecular targets and pathways. The hydroxyl and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, leading to its observed effects. The compound may also modulate the activity of enzymes and receptors involved in oxidative stress and inflammation.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-Dihydroxyphenyl)-3-phenylpropan-1-one: Lacks the methoxy group, which may affect its reactivity and biological activity.
1-(3,4-Dihydroxyphenyl)-3-(3-methoxyphenyl)propan-1-one: Has hydroxyl groups in different positions, which may influence its chemical and biological properties.
Uniqueness
1-(2,4-Dihydroxyphenyl)-3-(3-methoxyphenyl)propan-1-one is unique due to the specific arrangement of hydroxyl and methoxy groups on the phenyl rings. This arrangement can influence its reactivity, stability, and interactions with biological molecules, making it a valuable compound for various applications.
Properties
CAS No. |
851192-44-4 |
|---|---|
Molecular Formula |
C16H16O4 |
Molecular Weight |
272.29 g/mol |
IUPAC Name |
1-(2,4-dihydroxyphenyl)-3-(3-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C16H16O4/c1-20-13-4-2-3-11(9-13)5-8-15(18)14-7-6-12(17)10-16(14)19/h2-4,6-7,9-10,17,19H,5,8H2,1H3 |
InChI Key |
GIQXQTKQHGIYJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CCC(=O)C2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


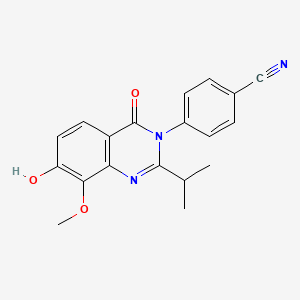
![N-[(E)-hydrazinylidenemethyl]-5-methylnaphthalene-2-carboxamide](/img/structure/B14193234.png)
![4-[2-(4-Chlorophenyl)-2-oxoethyl]morpholin-3-one](/img/structure/B14193253.png)
![6-(3-Fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14193258.png)
![4-Oxo-N-[4-(trifluoromethyl)phenyl]piperidine-1-carboxamide](/img/structure/B14193260.png)
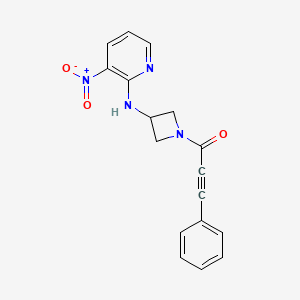
![Thiourea, N,N'-bis[(1R,2R)-2-(dimethylamino)cyclohexyl]-](/img/structure/B14193275.png)
![(2S)-3-Methyl-2-{[(1S)-1-(pyridin-3-yl)ethyl]amino}butan-1-ol](/img/structure/B14193280.png)
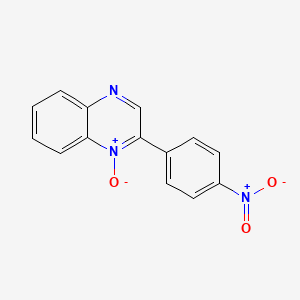
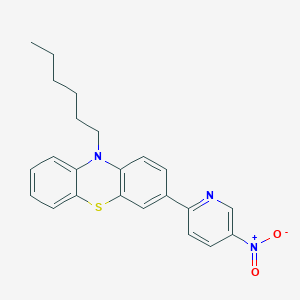
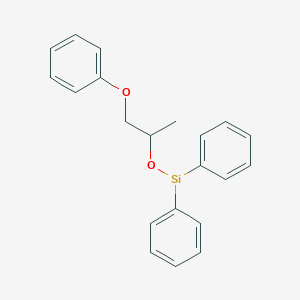
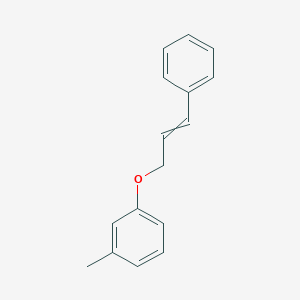
![[4-(4-Propylcyclohexyl)phenyl]thiourea](/img/structure/B14193319.png)
